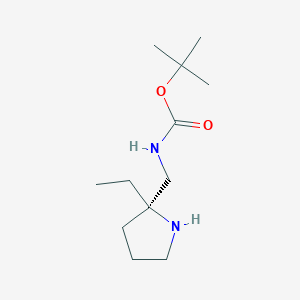
(R)-tert-Butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrrolidine ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate typically involves the reaction of ®-2-ethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:
- Dissolve ®-2-ethylpyrrolidine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of ®-tert-Butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield N-oxides or hydroxylated derivatives.
- Reduction may produce amines or other reduced forms.
- Substitution reactions can result in the formation of new carbamate derivatives or other substituted products.
Scientific Research Applications
®-tert-Butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of carbamate derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-tert-Butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((2-pyrrolidinyl)methyl)carbamate
- tert-Butyl ((2-methylpyrrolidin-2-yl)methyl)carbamate
- tert-Butyl ((2-phenylpyrrolidin-2-yl)methyl)carbamate
Uniqueness
®-tert-Butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate is unique due to the presence of the ®-2-ethylpyrrolidine moiety, which imparts specific stereochemical and electronic properties
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[[(2R)-2-ethylpyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-5-12(7-6-8-14-12)9-13-10(15)16-11(2,3)4/h14H,5-9H2,1-4H3,(H,13,15)/t12-/m1/s1 |
InChI Key |
FSKFLEIFYFJLQF-GFCCVEGCSA-N |
Isomeric SMILES |
CC[C@@]1(CCCN1)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CCC1(CCCN1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11779560.png)
![5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11779561.png)
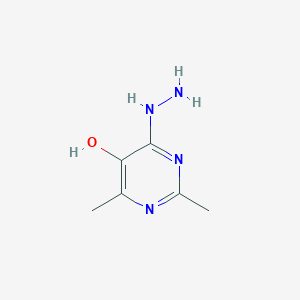
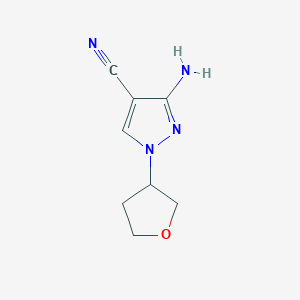
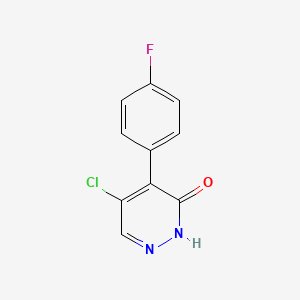
![2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11779577.png)
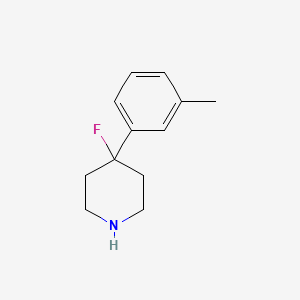
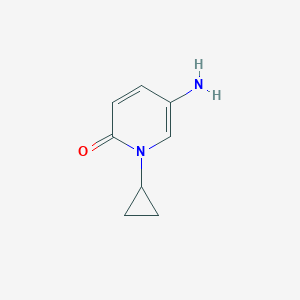
![7-Ethylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B11779597.png)
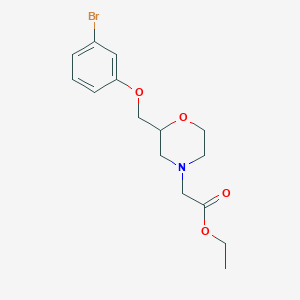
![6-Methoxybenzo[b]thiophen-3-amine](/img/structure/B11779612.png)
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)
![2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole](/img/structure/B11779630.png)

